2-(5-Chloro-4-methylpentyl)tetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Chloro-4-methylpentyl)tetrahydrofuran is a chemical compound with the molecular formula C10H19ClO. It is a derivative of tetrahydrofuran, a heterocyclic organic compound. This compound is characterized by the presence of a chloro and methyl group attached to a pentyl chain, which is further connected to a tetrahydrofuran ring. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-4-methylpentyl)tetrahydrofuran can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-4-methylpentanol with tetrahydrofuran in the presence of an acid catalyst. The reaction conditions typically include a temperature range of 50-100°C and a reaction time of 2-4 hours. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. This method ensures a consistent and high-yield production of the compound. The reaction conditions are optimized to achieve maximum efficiency, and the product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-4-methylpentyl)tetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group, resulting in the formation of alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) are employed under mild conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amines or thiols.
Scientific Research Applications
2-(5-Chloro-4-methylpentyl)tetrahydrofuran has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-4-methylpentyl)tetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, resulting in the desired products. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chloro-4-methylpentyl)furan
- 2-(5-Chloro-4-methylpentyl)oxirane
- 2-(5-Chloro-4-methylpentyl)pyran
Uniqueness
2-(5-Chloro-4-methylpentyl)tetrahydrofuran is unique due to its specific structural features, such as the presence of a tetrahydrofuran ring and the chloro and methyl groups on the pentyl chain. These features confer distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to fulfill .
Properties
Molecular Formula |
C10H19ClO |
---|---|
Molecular Weight |
190.71 g/mol |
IUPAC Name |
2-(5-chloro-4-methylpentyl)oxolane |
InChI |
InChI=1S/C10H19ClO/c1-9(8-11)4-2-5-10-6-3-7-12-10/h9-10H,2-8H2,1H3 |
InChI Key |
CUEIMOPZIFLXDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC1CCCO1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.